1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[310]hexane is a compound that belongs to the class of bicyclic azabicyclohexanes
Vorbereitungsmethoden
The synthesis of 1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alkenes with metallocarbenes as the C1 component . This method allows for the efficient construction of the bicyclo[3.1.0]hexane skeleton with high stereoselectivity. Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the desired compound under mild conditions .
Analyse Chemischer Reaktionen
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Industry: The compound’s unique structural properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target proteins, thereby modulating their activity. For example, it has been shown to act as an antagonist at the μ-opioid receptor, blocking the receptor’s activity and preventing the binding of endogenous opioids .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: This compound shares the same bicyclic core but lacks the 4-(2-methoxyethoxy)phenyl substituent.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and chemical properties. The uniqueness of this compound lies in its specific substituents and the resulting chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
919288-15-6 |
---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-[4-(2-methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C14H19NO2/c1-16-6-7-17-13-4-2-11(3-5-13)14-8-12(14)9-15-10-14/h2-5,12,15H,6-10H2,1H3 |
InChI-Schlüssel |
UEJNATKBSIYNBR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC=C(C=C1)C23CC2CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.